molecular formula C9H7N3O2 B091963 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid CAS No. 15966-72-0

1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B091963
CAS No.: 15966-72-0
M. Wt: 189.17 g/mol
InChI Key: WGNBQRMKJSODLB-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a carboxylic acid group

Mechanism of Action

Target of Action

It is known that the nitrogen atoms (n1 and n2) of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The mode of action of 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid involves interactions with its targets, leading to changes in their function. The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s function, affecting the biochemical pathways in which the enzyme is involved.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid can be synthesized through a variety of methods. One common approach involves the cycloaddition reaction between phenyl azide and propiolic acid under copper-catalyzed conditions. The reaction typically proceeds via a 1,3-dipolar cycloaddition mechanism, forming the triazole ring. The reaction conditions often include the use of copper(I) iodide as a catalyst and a base such as triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, can enhance the reaction’s yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1H-1,2,3-Triazole-4-carboxylic acid
  • 1H-1,2,3-Triazole-5-carboxylic acid
  • 4-Phenyl-1H-1,2,3-triazole
  • 1H-1,2,4-Triazole-3-carboxylic acid

Comparison: 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group on the triazole ring. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity to biological targets and increased chemical reactivity. In contrast, other similar compounds may lack one of these functional groups, resulting in different reactivity and applications .

Properties

IUPAC Name

3-phenyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNBQRMKJSODLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384322
Record name 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15966-72-0
Record name 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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